molecular formula C17H20N2O3S B4390740 5-{[(4-isopropylphenyl)amino]sulfonyl}-2-methylbenzamide

5-{[(4-isopropylphenyl)amino]sulfonyl}-2-methylbenzamide

Cat. No. B4390740
M. Wt: 332.4 g/mol
InChI Key: CBDXMBOWJYDYAG-UHFFFAOYSA-N
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Description

5-{[(4-isopropylphenyl)amino]sulfonyl}-2-methylbenzamide, also known as ISA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

5-{[(4-isopropylphenyl)amino]sulfonyl}-2-methylbenzamide inhibits the activity of carbonic anhydrase and histone deacetylase enzymes by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to the inhibition of the disease-related pathways.
Biochemical and Physiological Effects:
5-{[(4-isopropylphenyl)amino]sulfonyl}-2-methylbenzamide has been found to have various biochemical and physiological effects. One of the significant effects of 5-{[(4-isopropylphenyl)amino]sulfonyl}-2-methylbenzamide is the inhibition of tumor growth in cancer cells. 5-{[(4-isopropylphenyl)amino]sulfonyl}-2-methylbenzamide has also been found to reduce inflammation in animal models of arthritis. Additionally, 5-{[(4-isopropylphenyl)amino]sulfonyl}-2-methylbenzamide has been found to improve memory and cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 5-{[(4-isopropylphenyl)amino]sulfonyl}-2-methylbenzamide is its high potency and selectivity towards its target enzymes. This makes it an ideal compound for studying the mechanisms of these enzymes and their roles in disease pathways. However, one of the limitations of 5-{[(4-isopropylphenyl)amino]sulfonyl}-2-methylbenzamide is its limited solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for the research of 5-{[(4-isopropylphenyl)amino]sulfonyl}-2-methylbenzamide. One of the significant directions is the development of 5-{[(4-isopropylphenyl)amino]sulfonyl}-2-methylbenzamide as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. Additionally, further research is needed to understand the exact mechanisms of action of 5-{[(4-isopropylphenyl)amino]sulfonyl}-2-methylbenzamide and its potential interactions with other compounds. Furthermore, the synthesis of new analogs of 5-{[(4-isopropylphenyl)amino]sulfonyl}-2-methylbenzamide with improved solubility and potency could lead to the development of more effective therapeutic agents. Finally, the development of new experimental methods for studying the mechanisms of 5-{[(4-isopropylphenyl)amino]sulfonyl}-2-methylbenzamide and its target enzymes could lead to new insights into the role of these enzymes in disease pathways.
Conclusion:
In conclusion, 5-{[(4-isopropylphenyl)amino]sulfonyl}-2-methylbenzamide is a chemical compound that has significant potential in various fields of scientific research. Its high potency and selectivity make it an ideal compound for studying the mechanisms of disease-related enzymes. Further research is needed to fully understand the potential applications of 5-{[(4-isopropylphenyl)amino]sulfonyl}-2-methylbenzamide and its mechanisms of action.

Scientific Research Applications

5-{[(4-isopropylphenyl)amino]sulfonyl}-2-methylbenzamide has been found to have potential applications in various fields of scientific research. One of the significant applications of 5-{[(4-isopropylphenyl)amino]sulfonyl}-2-methylbenzamide is in the field of medicinal chemistry. 5-{[(4-isopropylphenyl)amino]sulfonyl}-2-methylbenzamide has been found to be an effective inhibitor of various enzymes, including carbonic anhydrase and histone deacetylase. These enzymes play a crucial role in various diseases, including cancer, inflammation, and neurological disorders. Therefore, 5-{[(4-isopropylphenyl)amino]sulfonyl}-2-methylbenzamide has the potential to be developed as a therapeutic agent for the treatment of these diseases.

properties

IUPAC Name

2-methyl-5-[(4-propan-2-ylphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-11(2)13-5-7-14(8-6-13)19-23(21,22)15-9-4-12(3)16(10-15)17(18)20/h4-11,19H,1-3H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDXMBOWJYDYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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